molecular formula C17H20N8 B12245075 9-cyclopropyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine

9-cyclopropyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine

Cat. No.: B12245075
M. Wt: 336.4 g/mol
InChI Key: HZABLJYPLVVTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-cyclopropyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a cyclopropyl group, a piperazine ring, and a pyrimidine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, where the piperazine acts as a nucleophile.

    Incorporation of the Pyrimidine Moiety: The pyrimidine moiety is introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

9-cyclopropyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-cyclopropyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is unique due to its specific structural features, such as the combination of a cyclopropyl group, a piperazine ring, and a pyrimidine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H20N8

Molecular Weight

336.4 g/mol

IUPAC Name

9-cyclopropyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]purine

InChI

InChI=1S/C17H20N8/c1-12-18-5-4-14(22-12)23-6-8-24(9-7-23)16-15-17(20-10-19-16)25(11-21-15)13-2-3-13/h4-5,10-11,13H,2-3,6-9H2,1H3

InChI Key

HZABLJYPLVVTSS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.